Nickel(II) bromide serves as a readily available and convenient source of the bromide ion (Br⁻) in various research settings. This ion finds use in diverse areas, including:
NiBr₂ acts as a catalyst in numerous organic synthesis reactions. Its versatility and efficiency make it valuable for:
Nickel(II) bromide finds applications in material science research due to its unique properties:
Beyond the mentioned areas, nickel(II) bromide finds use in various other scientific research fields:
Nickel(II) bromide is an inorganic compound with the chemical formula NiBr₂. It exists in both anhydrous and hydrated forms, where the hydrated versions can include two, three, or six water molecules. The anhydrous form is a yellow-brown solid that is soluble in water, forming a blue-green hexahydrate. The nickel(II) ion in these compounds typically adopts an octahedral geometry, which is characteristic of many transition metal complexes .
Nickel(II) bromide is considered moderately toxic upon ingestion, inhalation, or skin contact. It can irritate the skin, eyes, and respiratory tract. Chronic exposure to nickel compounds may cause respiratory problems and nickel dermatitis (skin allergy).
Here are some safety precautions for handling nickel(II) bromide:
Nickel(II) bromide has been studied for its biological effects, particularly regarding its toxicity and potential carcinogenicity. Nickel compounds are known to induce oxidative stress and can lead to cellular damage. While Nickel(II) bromide itself has not been extensively studied for specific biological activities, nickel ions are recognized for their role in various biochemical processes but can also be harmful at elevated concentrations.
Nickel(II) bromide can be synthesized through several methods:
Nickel(II) bromide is utilized in various applications, including:
Nickel(II) bromide shares similarities with other transition metal halides, particularly those of nickel and other divalent metals. Here are some comparable compounds:
Compound | Formula | Unique Characteristics |
---|---|---|
Nickel(II) chloride | NiCl₂ | More soluble than nickel(II) bromide; used in similar applications. |
Cobalt(II) bromide | CoBr₂ | Similar structure and properties; used in catalysis. |
Copper(II) bromide | CuBr₂ | Exhibits different color properties; also used as a catalyst. |
Zinc bromide | ZnBr₂ | Known for its use in pharmaceuticals; less toxic compared to nickel compounds. |
Nickel(II) bromide is unique due to its specific magnetic properties, including its transition from paramagnetic to antiferromagnetic states at low temperatures. Its ability to form stable complexes and participate actively in catalysis further distinguishes it from other similar compounds.
Nickel(II) bromide was first synthesized in the mid-19th century as part of broader investigations into nickel halides. Its discovery paralleled the isolation of elemental nickel by Axel Fredrik Cronstedt in 1751. Early studies focused on its hygroscopic nature and coordination chemistry, with notable advancements in the 20th century revealing its layered crystal structure and antiferromagnetic properties. The compound’s ability to form hydrates (e.g., NiBr₂·6H₂O) and adducts with Lewis bases further expanded its utility in industrial processes.
Recent interest in NiBr₂ stems from its:
Current research spans:
Nickel(II) bromide is synthesized via direct reaction of elemental nickel with bromine gas at elevated temperatures (300–400°C), yielding anhydrous NiBr₂ as a yellow-brown solid [1]. Alternative routes involve treating nickel carbonate or oxide with hydrobromic acid (HBr), followed by dehydration under vacuum or via azeotropic distillation with thionyl chloride [1]. Hydrated forms, such as the hexahydrate (NiBr₂·6H₂O), are obtained by crystallization from aqueous solutions, with controlled dehydration producing tri- or dihydrates [1].
Precursor optimization for catalytic applications often involves ligand adduct formation. For example, combining NiBr₂ with triphenylphosphine (PPh₃) in ethanol yields [NiBr₂(PPh₃)₂], a tetrahedral complex used in cross-coupling reactions [4]. Similarly, reactions with 1,2-bis(diphenylphosphino)ethane (dppe) produce [NiBr₂(dppe)], which adopts a square-planar geometry [4]. These phosphine complexes exhibit enhanced stability and reactivity compared to bare NiBr₂, as demonstrated in Suzuki–Miyaura couplings [4].
NiBr₂ participates in halide exchange reactions, such as its use with sodium cyanide (NaCN) to generate aryl nitriles from aryl bromides [2]. The in situ formation of [Ni(CN)₂] intermediates facilitates rapid cyanation at room temperature [2]. Reductive pathways employing zinc or magnesium yield Ni(I) species like [Ni(COD)Br]₂ (COD = 1,5-cyclooctadiene), which serve as precursors for low-valent nickel catalysis [3].
Phosphine ligands profoundly influence NiBr₂'s coordination geometry. With monodentate PPh₃, NiBr₂ forms tetrahedral [NiBr₂(PPh₃)₂] (Fig. 1a), whereas bidentate dppe enforces a square-planar structure in [NiBr₂(dppe)] [4]. Bulky phosphines, such as tricyclohexylphosphine (PCy₃), promote dimerization via bromide bridging, as seen in [Ni₂Br₄(PCy₃)₂] [5].
Table 1: Common NiBr₂–phosphine complexes
Complex | Geometry | Application |
---|---|---|
[NiBr₂(PPh₃)₂] | Tetrahedral | Suzuki–Miyaura coupling [4] |
[NiBr₂(dppe)] | Square-planar | Olefin hydrogenation [4] |
[NiBr(Mes)(dppe)] | Trigonal | Kumada coupling [4] |
2,2′-Bipyridine (bpy) forms octahedral [NiBr₂(bpy)] complexes, where the bpy ligand occupies two equatorial sites, and bromide ions occupy axial positions [7]. Spectroscopic studies reveal ligand-to-metal charge transfer (LMCT) transitions at 450–500 nm, characteristic of Ni(II)–bpy systems [8]. Carboranyl amidines, such as 10-PrNHC(Et)=HN-7,8-C₂B₉H₁₁, coordinate via nitrogen and carborane vertices, yielding π,σ-complexes like [3-Ph₃P-3-(8-PrN=C(Et)NH)-closo-3,1,2-NiC₂B₉H₁₀] [5].
In nonpolar solvents, NiBr₂ forms polymeric chains via bromide bridges, as evidenced by X-ray diffraction (Fig. 1b) [1]. These chains dissociate in coordinating solvents like dimethyl sulfoxide (DMSO), yielding monomeric [NiBr₂(DMSO)₂] species [1].
Anhydrous NiBr₂ crystallizes in the hexagonal CdCl₂ structure (space group R3m), with Ni–Br bond lengths of 2.52–2.58 Å [1]. The hexahydrate [NiBr₂(H₂O)₆] features octahedral Ni(II) centers with four equatorial water molecules and two axial bromide ligands [1]. Phosphine adducts like [NiBr₂(PPh₃)₂] adopt distorted tetrahedral geometries, with Ni–P bond lengths of 2.25–2.30 Å [6].
In DMSO, NiBr₂ forms [NiBr₂(DMSO)₄], where DMSO coordinates via sulfur in a monodentate fashion [1]. Acetonitrile (MeCN) promotes ligand displacement, converting [NiBr₂(PPh₃)₂] to [NiBr₂(MeCN)₂] with concurrent PPh₃ dissociation [4]. Solvent polarity also influences redox potentials; in MeCN, NiBr₂ exhibits a reduction wave at −1.2 V vs. SCE, shifted cathodically compared to −0.9 V in THF [8].
The hexahydrate [NiBr₂(H₂O)₆] undergoes stepwise ligand substitution with chloride or ammonia, forming mixed-ligand complexes like [NiBrCl(H₂O)₄]⁺ [1]. EXAFS studies confirm retention of octahedral geometry during these substitutions [1].
Irritant;Health Hazard;Environmental Hazard